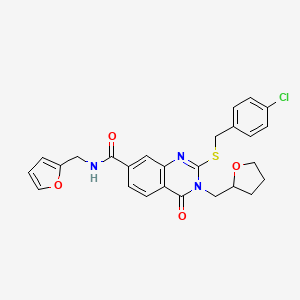

![molecular formula C23H24O6 B2925074 Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate CAS No. 299951-66-9](/img/structure/B2925074.png)

Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide . This reaction occurs at the ethoxalyl group, forming 3-methylsulfanyl-6-[(4-oxo-4H-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones upon refluxing in pyridine (40–50% yields) or 6-[(4-oxo-4H-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-diones when refluxed in ethanol (37–74% yields) .Chemical Reactions Analysis

Ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates can react with 1,2-binucleophilic agents such as hydrazine, phenylhydrazine, and hydroxylamine . These reactions lead to the formation of new pyrazole and isoxazole derivatives . The reactions proceed under mild conditions (ethanol, room temperature) to form the title products with high yields (71–99%) .科学的研究の応用

Medicinal Chemistry: Antimicrobial and Anti-inflammatory Agents

EPC has been studied for its potential to form compounds with antimicrobial and anti-inflammatory properties. The compound can undergo reactions to form 1,2,4-triazine-3,5-diones, which are analogs of uracil known to exhibit these biological activities . This application is particularly significant in the development of new pharmaceuticals that can combat resistant strains of bacteria and reduce inflammation.

Biotechnology: Enzyme Inhibition

In biotechnological research, EPC derivatives have been explored for their ability to inhibit certain enzymes. This is crucial for understanding enzyme mechanisms and for the development of enzyme inhibitors that can be used as drugs or in industrial processes .

Material Science: Synthesis of Novel Polymers

EPC can be a precursor in the synthesis of novel polymers. Its chemical structure allows it to be incorporated into polymer chains, potentially resulting in materials with unique properties such as enhanced durability, flexibility, or biodegradability .

Environmental Science: Eco-friendly Pesticides

EPC’s derivatives could be utilized in the formulation of eco-friendly pesticides. Their potential antimicrobial properties might offer a more sustainable and less harmful alternative to traditional pesticides, reducing the environmental impact of agricultural practices .

作用機序

Mode of Action

It’s known that the compound can react with S-methylisothiosemicarbazide hydroiodide at the ethoxalyl group, forming various products depending on the reaction conditions . The resulting changes at the molecular level and their implications for cellular function are subjects of ongoing research.

Biochemical Pathways

It’s known to undergo reactions that result in the formation of various products, including 3-methylsulfanyl-6-[(4-oxo-4H-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4H-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-diones

Result of Action

The compound’s reactions with S-methylisothiosemicarbazide hydroiodide result in the formation of various products , which may have different effects on cellular function

Action Environment

The action, efficacy, and stability of Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate can be influenced by various environmental factors. For instance, the reaction of the compound with S-methylisothiosemicarbazide hydroiodide yields different products depending on the solvent used

特性

IUPAC Name |

ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-5-26-23(25)15(4)29-18-10-11-19-21(12-18)27-13-20(22(19)24)16-6-8-17(9-7-16)28-14(2)3/h6-15H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNSUELVXKUIRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2924993.png)

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B2924996.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2924997.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dichlorobenzamide](/img/structure/B2925003.png)

![N-[2-(5-Azaspiro[2.5]octan-5-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2925006.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2925007.png)

![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2925010.png)

![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2925011.png)

![2-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]indolizine](/img/structure/B2925013.png)